METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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Overview
Description
METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is a complex organic compound that features a pyridylamino group and a carbothioylamino group attached to a phenylacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a carbothioyl chloride derivative to form the intermediate compound. This intermediate is then reacted with a phenylacetate derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylamino or carbothioylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(4-{[(3-METHYLPIPERIDIN-1-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE
- METHYL 2-(4-{[(4-HYDROXYETHYL)PIPERAZIN-1-YL]CARBOTHIOYL]AMINO}PHENYL)ACETATE
Uniqueness
METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridylamino group allows for specific interactions with biological targets, while the carbothioylamino group provides additional reactivity and stability.
Properties
IUPAC Name |
methyl 2-[4-(pyridin-2-ylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-14(19)10-11-5-7-12(8-6-11)17-15(21)18-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJWZTYMJLUFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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